Keap1-Nrf2-IN-20
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Overview
Description
Keap1-Nrf2-IN-20 is a compound that targets the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and electrophilic damage. This pathway is essential for maintaining cellular homeostasis and protecting cells from various stressors, including reactive oxygen species (ROS) and toxic chemicals . This compound is designed to inhibit the interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (nuclear factor erythroid 2-related factor 2), thereby activating Nrf2 and enhancing the expression of cytoprotective genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-20 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced or diminished biological activity, while reduction may produce more stable forms of the compound .
Scientific Research Applications
Keap1-Nrf2-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 signaling pathway and its role in cellular defense mechanisms.
Biology: Employed in research to understand the regulation of oxidative stress and the role of Nrf2 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway.
Mechanism of Action
Keap1-Nrf2-IN-20 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway. When this compound is present, it disrupts this interaction, allowing Nrf2 to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of genes involved in antioxidant defense, detoxification, and cellular protection .
Comparison with Similar Compounds
Similar Compounds
Keap1-Nrf2-IN-1: Another inhibitor of the Keap1-Nrf2 interaction with similar biological activity.
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 by modifying cysteine residues on Keap1.
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2 through covalent modification of Keap1.
Uniqueness of Keap1-Nrf2-IN-20
This compound is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Unlike other compounds, it has been optimized for minimal off-target effects and enhanced stability, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C42H67N11O19 |
---|---|
Molecular Weight |
1030.0 g/mol |
IUPAC Name |
3-[(3S,6S,12S,15S,18S,21S,24S,27S)-27-amino-3-(3-amino-3-oxopropyl)-15,18-bis(2-carboxyethyl)-21-(carboxymethyl)-12-[(1R)-1-hydroxyethyl]-24-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacyclohentriacont-6-yl]propanoic acid |
InChI |
InChI=1S/C42H67N11O19/c1-19(2)16-26-40(70)52-27(17-33(63)64)41(71)50-24(9-13-31(59)60)38(68)49-25(10-14-32(61)62)39(69)53-34(20(3)54)42(72)46-18-29(56)47-23(8-12-30(57)58)37(67)48-22(7-11-28(44)55)36(66)45-15-5-4-6-21(43)35(65)51-26/h19-27,34,54H,4-18,43H2,1-3H3,(H2,44,55)(H,45,66)(H,46,72)(H,47,56)(H,48,67)(H,49,68)(H,50,71)(H,51,65)(H,52,70)(H,53,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t20-,21+,22+,23+,24+,25+,26+,27+,34+/m1/s1 |
InChI Key |
FUCFCQJDVXDRBH-LHAREUDBSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCC(=O)O)CC(=O)O)CC(C)C)N)CCC(=O)N)CCC(=O)O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N1)N)CCC(=O)N)CCC(=O)O)C(C)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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